molecular formula C7H13NO B186677 1-Azabicyclo[2.2.1]heptan-4-ylmethanol CAS No. 154044-10-7

1-Azabicyclo[2.2.1]heptan-4-ylmethanol

Cat. No.: B186677
CAS No.: 154044-10-7
M. Wt: 127.18 g/mol
InChI Key: JKHYDWDWUOPAFD-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-4-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used as a building block in organic synthesis and has garnered interest due to its structural rigidity and reactivity.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol typically involves the following steps:

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-4-ylmethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-4-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.1]heptan-4-ylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-4-ylmethanol can be compared to other bicyclic compounds such as:

These comparisons highlight the unique features of 1-Azabicyclo[22

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-7-1-3-8(5-7)4-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHYDWDWUOPAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.1]heptan-4-ylmethanol was prepared by reducing ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate with lithium aluminum hydride, as described in J. Med. Chem. 35, 2392 (1992).
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